REACTION_CXSMILES
|
[C:1]([C:5]1[CH:14]=[C:13]2[C:8]([CH:9]=[CH:10][C:11]([O:15][CH3:16])=[CH:12]2)=[CH:7][CH:6]=1)#[C:2][CH2:3][CH3:4].CCCCCC>C1(C)C=CC=CC=1.[Pd]>[CH2:1]([C:5]1[CH:14]=[C:13]2[C:8]([CH:9]=[CH:10][C:11]([O:15][CH3:16])=[CH:12]2)=[CH:7][CH:6]=1)[CH2:2][CH2:3][CH3:4]
|
Name
|
7-butyn-1-yl-2-methoxynaphthalene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#CCC)C1=CC=C2C=CC(=CC2=C1)OC
|
Name
|
|
Quantity
|
275 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1.83 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C1=CC=C2C=CC(=CC2=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.8 g | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |